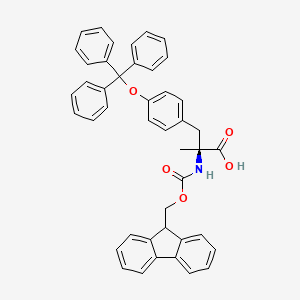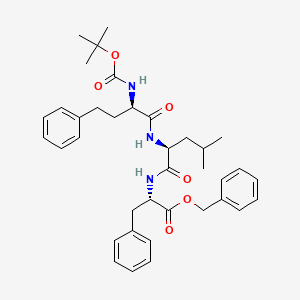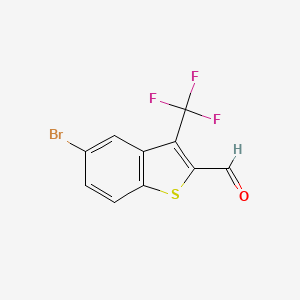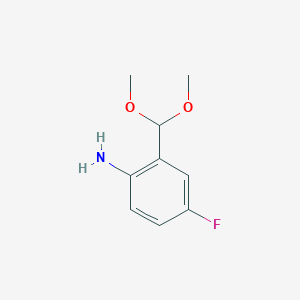![molecular formula C16H28N4O4 B15292337 1,3-bis[(5S)-5-Amino-5-carboxypentyl]-4-methyl-1H-Imidazolium Inner Salt](/img/structure/B15292337.png)
1,3-bis[(5S)-5-Amino-5-carboxypentyl]-4-methyl-1H-Imidazolium Inner Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-bis[(5S)-5-Amino-5-carboxypentyl]-4-methyl-1H-Imidazolium Inner Salt: is a complex organic compound with the molecular formula C16H29N4O4 This compound is known for its unique structure, which includes an imidazolium core substituted with amino and carboxypentyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-bis[(5S)-5-Amino-5-carboxypentyl]-4-methyl-1H-Imidazolium Inner Salt typically involves multi-step organic reactions. One common method includes the reaction of glyoxal with lysine derivatives under controlled conditions to form the imidazolium core. The reaction conditions often require precise temperature control and the use of catalysts to ensure the correct stereochemistry of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.
化学反応の分析
Types of Reactions: 1,3-bis[(5S)-5-Amino-5-carboxypentyl]-4-methyl-1H-Imidazolium Inner Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imidazolium core to imidazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce imidazoline derivatives.
科学的研究の応用
Chemistry: In chemistry, 1,3-bis[(5S)-5-Amino-5-carboxypentyl]-4-methyl-1H-Imidazolium Inner Salt is studied for its potential as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are otherwise challenging.
Biology: In biological research, this compound is investigated for its role in cellular processes. It has been linked to the formation of advanced glycation end-products (AGEs), which are associated with diabetic complications .
Medicine: In medicine, the compound’s potential therapeutic applications are explored, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Industrially, the compound is used in the synthesis of advanced materials and as a precursor for the production of other complex organic molecules.
作用機序
The mechanism by which 1,3-bis[(5S)-5-Amino-5-carboxypentyl]-4-methyl-1H-Imidazolium Inner Salt exerts its effects involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile intermediate in biochemical pathways.
類似化合物との比較
- 1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt
- 1,3-bis[(5S)-5-Amino-5-carboxypentyl]-3H-Imidazolium Acetate
Uniqueness: 1,3-bis[(5S)-5-Amino-5-carboxypentyl]-4-methyl-1H-Imidazolium Inner Salt is unique due to the presence of the methyl group on the imidazolium core. This structural difference can influence its reactivity and interaction with other molecules, making it distinct from its analogs.
特性
分子式 |
C16H28N4O4 |
|---|---|
分子量 |
340.42 g/mol |
IUPAC名 |
(2S)-2-amino-6-[3-[(5S)-5-amino-5-carboxypentyl]-5-methylimidazol-3-ium-1-yl]hexanoate |
InChI |
InChI=1S/C16H28N4O4/c1-12-10-19(8-4-2-6-13(17)15(21)22)11-20(12)9-5-3-7-14(18)16(23)24/h10-11,13-14H,2-9,17-18H2,1H3,(H-,21,22,23,24)/t13-,14-/m0/s1 |
InChIキー |
NVJLIMSDAPOFHF-KBPBESRZSA-N |
異性体SMILES |
CC1=C[N+](=CN1CCCC[C@@H](C(=O)[O-])N)CCCC[C@@H](C(=O)O)N |
正規SMILES |
CC1=C[N+](=CN1CCCCC(C(=O)[O-])N)CCCCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-propan-2-ylpyrimidin-2-yl]-2-hydroxy-N,2-dimethylpropane-1-sulfonamide](/img/structure/B15292315.png)




![3-chloro-5-[[[[(1,4-dihydro-6-methoxy-4-oxo-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-1H-Pyrazole-4-carboxylic acid methyl ester](/img/structure/B15292362.png)

